molecular formula C21H21N3O2 B2976915 N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1234868-51-9

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2976915
CAS RN: 1234868-51-9
M. Wt: 347.418
InChI Key: KUWSKRDPQBSRKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as BP1-102, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of benzhydryl amides and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves the modulation of sigma-1 receptor activity. This compound binds to the receptor with high affinity and induces a conformational change that results in the activation of downstream signaling pathways. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been found to increase the release of calcium from the endoplasmic reticulum, which could lead to the activation of various enzymes and transcription factors. This compound has also been shown to inhibit the activity of voltage-gated calcium channels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been found to exhibit several interesting biochemical and physiological effects. This compound has been shown to increase the release of several neurotransmitters such as dopamine, acetylcholine, and glutamate. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been found to enhance the survival of neurons under oxidative stress conditions. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which could be beneficial in the treatment of Alzheimer's disease. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has several advantages for lab experiments. This compound is highly selective for the sigma-1 receptor, which could minimize off-target effects. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been found to exhibit good pharmacokinetic properties, which could facilitate its use in animal models. However, there are also several limitations associated with the use of N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide. This compound has been found to exhibit low solubility in aqueous solutions, which could limit its use in certain experiments. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has also been found to exhibit cytotoxic effects at high concentrations, which could complicate the interpretation of results.

Future Directions

For the study of N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide include its potential use in the treatment of neurological disorders, its role in various cellular processes, and the development of new analogs.

Synthesis Methods

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide can be synthesized using a multistep process that involves the reaction of 3-methyl-6-oxopyridazine with benzhydrylamine followed by the addition of propanoyl chloride. The final product is obtained after purification by column chromatography. This method has been described in detail in a scientific paper by Gao et al. (2013).

Scientific Research Applications

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to exhibit high affinity and selectivity for the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Sigma-1 receptors have been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has been shown to modulate the activity of sigma-1 receptors, which could lead to the development of new therapeutic agents for these disorders.

properties

IUPAC Name

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-13-14-19(25)24(23-15)16(2)21(26)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14,16,20H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWSKRDPQBSRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)C(C)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide

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